molecular formula C7H10O4 B11762434 (3aR,6aS)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one

(3aR,6aS)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one

Cat. No.: B11762434
M. Wt: 158.15 g/mol
InChI Key: LQEIOPTZKCKTPQ-YDQIFQPMSA-N
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Description

(3aR,6aS)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of furan derivatives and is characterized by its hexahydro-furo[3,4-b]furan core with a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one typically involves stereoselective methods to ensure the desired diastereomeric purity. One common approach is the epimerization of (3aR,4R,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one to obtain the (3aR,6aS) configuration . The reaction conditions often include the use of specific catalysts and solvents to facilitate the epimerization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to isolate the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups at specific positions on the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes

Scientific Research Applications

Chemistry

In chemistry, (3aR,6aS)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3aR,6aS)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,6aS)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one is unique due to its specific stereochemistry and functional groups This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(3aR,6aS)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one

InChI

InChI=1S/C7H10O4/c1-9-7-4-2-6(8)11-5(4)3-10-7/h4-5,7H,2-3H2,1H3/t4-,5-,7?/m1/s1

InChI Key

LQEIOPTZKCKTPQ-YDQIFQPMSA-N

Isomeric SMILES

COC1[C@@H]2CC(=O)O[C@@H]2CO1

Canonical SMILES

COC1C2CC(=O)OC2CO1

Origin of Product

United States

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